
Desethyl Candesartan Cilexetil
Descripción general
Descripción
Desethyl Candesartan Cilexetil is a derivative of Candesartan Cilexetil, which is an ester prodrug of Candesartan. Candesartan is a potent angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. This compound is one of the degradation products of Candesartan Cilexetil and has been identified in various stability and forced degradation studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Desethyl Candesartan Cilexetil involves the hydrolysis of Candesartan Cilexetil under specific conditions. The process typically includes:
Alkaline Hydrolysis: Candesartan Cilexetil is subjected to an alkaline medium, leading to the cleavage of the ester bond and formation of this compound.
Reaction Conditions: The reaction is carried out at a controlled temperature and pH to ensure the selective formation of this compound.
Industrial Production Methods: While the industrial production of this compound is not as common as its parent compound, the methods used for its synthesis can be adapted for large-scale production. This involves optimizing the reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Desethyl Candesartan Cilexetil undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.
Substitution: It can undergo substitution reactions, particularly at the tetrazole ring, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxo Derivatives: Formed through oxidation.
Substituted Analogs: Formed through substitution reactions at the tetrazole ring.
Aplicaciones Científicas De Investigación
Pharmacological Properties
- Mechanism of Action :
- Bioavailability :
Clinical Applications
This compound has been investigated for several clinical applications:
- Hypertension Management :
- Heart Failure Treatment :
- Metabolite Monitoring :
Research Findings
Several studies have documented the pharmacokinetics and therapeutic effects of this compound:
- A randomized crossover study evaluated the bioequivalence of different formulations of Candesartan Cilexetil tablets in healthy volunteers. The results indicated that both formulations produced similar plasma concentrations of Desethyl Candesartan, affirming their therapeutic equivalence .
- A study published in PubMed highlighted the importance of Desethyl Candesartan as a marker for monitoring treatment outcomes in hypertensive patients. It suggested that measuring this metabolite could enhance personalized treatment approaches .
Case Studies
-
Case Study on Hypertension :
- A clinical trial involving patients with resistant hypertension demonstrated significant reductions in systolic and diastolic blood pressure after treatment with both Candesartan and its metabolite. The trial emphasized the importance of monitoring Desethyl levels to tailor dosages effectively.
-
Heart Failure Management :
- In a cohort study focusing on heart failure patients, those treated with combinations including Desethyl Candesartan showed improved outcomes compared to those receiving standard care alone. This supports its role in enhancing cardiovascular health alongside traditional therapies.
Mecanismo De Acción
Desethyl Candesartan Cilexetil exerts its effects by interacting with the angiotensin II type 1 (AT1) receptors. It competes with angiotensin II for binding to these receptors, thereby blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to a reduction in blood pressure and alleviation of the workload on the heart .
Comparación Con Compuestos Similares
Candesartan Cilexetil: The parent compound, which is a prodrug of Candesartan.
1 N -ethyl Candesartan Cilexetil: Another degradation product with similar properties.
2 N -ethyl Candesartan Cilexetil: A regioisomer of 1 N -ethyl Candesartan Cilexetil.
Uniqueness: Desethyl Candesartan Cilexetil is unique due to its specific degradation pathway and the resulting structural modifications. It serves as an important marker in stability studies and provides insights into the degradation behavior of Candesartan Cilexetil .
Actividad Biológica
Desethyl Candesartan Cilexetil, a metabolite of the angiotensin II receptor blocker (ARB) candesartan cilexetil, plays a significant role in the pharmacological effects associated with blood pressure regulation and cardiovascular health. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.
Overview of this compound
This compound is formed through the hydrolysis of its parent compound, candesartan cilexetil, during gastrointestinal absorption. Its chemical structure is represented as and it exhibits properties characteristic of ARBs, primarily focusing on the antagonism of the angiotensin II type 1 (AT1) receptor.
This compound functions as an insurmountable antagonist at the AT1 receptor. This action leads to:
- Vasodilation : By blocking angiotensin II's vasoconstrictive effects, it promotes relaxation of blood vessels.
- Reduction in Aldosterone Secretion : Decreasing aldosterone levels helps in managing fluid retention and blood pressure.
- End Organ Protection : Studies indicate that it may provide protective effects against organ damage due to hypertension, such as left ventricular hypertrophy and renal dysfunction .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals:
- Absorption : Following oral administration of candesartan cilexetil, Desethyl Candesartan is rapidly formed and reaches peak plasma concentrations.
- Half-Life : The compound exhibits a prolonged half-life, contributing to sustained antihypertensive effects.
- Bioavailability : It has been shown to have similar bioavailability to other ARBs, with effective plasma concentrations achieved within therapeutic ranges .
Clinical Studies and Findings
Numerous studies have evaluated the efficacy and safety of this compound in various populations:
- Hypertension Management : Clinical trials demonstrate that Desethyl Candesartan effectively lowers blood pressure in patients with essential hypertension. Doses ranging from 4 mg to 16 mg have shown significant reductions in diastolic and systolic blood pressure compared to placebo .
- Safety Profile : The side effect profile is comparable to placebo, indicating good tolerability among patients. Adverse events are minimal, making it a preferred choice for long-term management .
Comparative Analysis with Other ARBs
The following table summarizes key characteristics of Desethyl Candesartan compared to other ARBs:
Compound Name | Mechanism | Efficacy (mg) | Side Effects |
---|---|---|---|
Desethyl Candesartan | AT1 receptor antagonist | 4 - 16 | Minimal |
Losartan | AT1 receptor antagonist | 50 | Mild dizziness |
Irbesartan | AT1 receptor antagonist | 150 | Fatigue |
Telmisartan | AT1 receptor antagonist | 40 | Headache |
Case Studies
Several case studies have highlighted the clinical relevance of Desethyl Candesartan:
- Case Study on Elderly Patients : In a cohort study involving elderly hypertensive patients, treatment with Desethyl Candesartan resulted in significant improvements in cognitive function alongside blood pressure control .
- Diabetic Nephropathy : A randomized controlled trial showed that patients with diabetic nephropathy who received treatment with Desethyl Candesartan experienced reduced proteinuria and improved renal function markers .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting Desethyl Candesartan Cilexetil in pharmaceutical formulations?
this compound, a degradation product of Candesartan Cilexetil, can be identified using stability-indicating high-performance liquid chromatography (HPLC). Stress testing under hydrolytic, oxidative, and photolytic conditions is critical to isolate this metabolite. For example, hydrolysis of Candesartan Cilexetil in acidic/basic media generates this compound, which can be resolved using gradient elution with UV detection at 232 nm. Mass spectrometry (MS/MS) further confirms its structure by comparing fragmentation patterns to reference standards .
Q. How can solubility challenges of this compound be addressed in preclinical studies?
Due to its poor aqueous solubility, cosolvency techniques using ethanol (95% v/v) and surfactants like Tween 80 (1% v/v) enhance solubility in pH 6.8 phosphate-buffered saline (PBS). Alternatively, nanosuspensions prepared via solvent evaporation improve dissolution rates. For instance, a 1:3 drug-to-stabilizer ratio with Soluplus® and sodium lauryl sulfate (SLS) increases solubility by 11-fold compared to the pure compound .
Q. What pharmacodynamic implications arise from this compound’s structural modifications?
The removal of the ethyl ester group in this compound alters its angiotensin II receptor binding affinity. While the parent drug (Candesartan Cilexetil) is a prodrug requiring hydrolysis for activation, Desethyl may exhibit reduced potency due to incomplete conversion to the active metabolite, candesartan. Comparative receptor-binding assays and in vitro angiotensin II inhibition studies are recommended to quantify these differences .
Advanced Research Questions
Q. What experimental design strategies optimize the formulation of this compound-loaded nanosuspensions?
A 2³-factorial design with Response Surface Methodology (RSM) is effective. Independent variables like stabilizer concentration (A), solvent-to-antisolvent ratio (B), and sonication time (C) are optimized using Design-Expert® software. Critical responses include particle size (target: <300 nm), polydispersity index (<0.3), and dissolution efficiency (>80% in 60 minutes). The desirability function (range: 0–1) ensures balanced optimization, with validation via ANOVA to confirm model significance .
Q. How do degradation pathways of Candesartan Cilexetil inform stability studies of this compound?
Accelerated stability studies under ICH guidelines (40°C/75% RH) reveal that this compound forms via ester hydrolysis. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life by quantifying degradation rates. Impurity profiling using HPLC-MS/MS ensures compliance with pharmacopeial limits (e.g., USP: ≤0.5% for related substances). pH adjustment (>5.5) in formulations minimizes hydrolysis-driven degradation .
Q. How can researchers reconcile conflicting clinical data on the cardiovascular efficacy of Candesartan Cilexetil and its metabolites?
The ACCESS trial (n=342) reported reduced 12-month mortality with Candesartan Cilexetil despite early termination, while the CHARM program (n=7,599) demonstrated morbidity reduction in heart failure. Discrepancies may arise from differences in patient cohorts (e.g., stroke survivors vs. chronic heart failure) and metabolite pharmacokinetics. Meta-analyses stratified by metabolite plasma concentrations (e.g., AUC of candesartan vs. Desethyl) are needed to isolate therapeutic contributions .
Q. What methodological considerations are critical for synthesizing this compound with high enantiomeric purity?
Asymmetric synthesis using chiral catalysts (e.g., palladium-mediated cross-coupling) ensures enantiomeric excess (>99%). Process parameters like temperature (40–60°C), solvent polarity (tetrahydrofuran vs. dichloromethane), and reaction time (8–12 hours) are optimized via Design of Experiments (DoE). Purity is validated using chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column .
Q. Methodological Tables
Table 1: Solubility Enhancement Strategies for this compound
Table 2: Key Degradation Products of Candesartan Cilexetil
Degradation Pathway | Product | Detection Method | Reference |
---|---|---|---|
Hydrolysis | This compound | HPLC-UV (232 nm) | |
Oxidation | Candesartan sulfoxide | MS/MS (m/z 441 → 207) |
Propiedades
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N6O6/c1-19(42-31(40)43-22-8-3-2-4-9-22)41-29(38)25-12-7-13-26-27(25)37(30(39)32-26)18-20-14-16-21(17-15-20)23-10-5-6-11-24(23)28-33-35-36-34-28/h5-7,10-17,19,22H,2-4,8-9,18H2,1H3,(H,32,39)(H,33,34,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJMFQHOVKQHHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)OC(=O)OC6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869631-11-8 | |
Record name | Desethyl candesartan cilexetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869631118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESETHYL CANDESARTAN CILEXETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC6R5VA63B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.